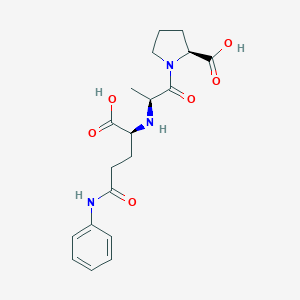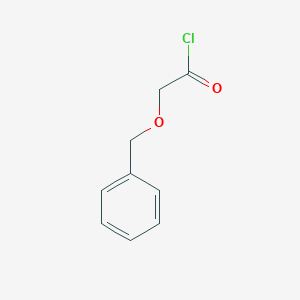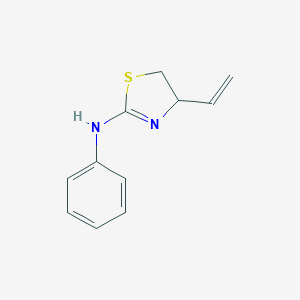
3-(1-甲基-1H-四唑-5-基)苯胺
描述
3-(1-methyl-1H-tetrazol-5-yl)aniline is a compound of interest due to its structural components and potential applications in various fields such as materials science and pharmaceuticals. The presence of the tetrazole and aniline groups within its structure suggests unique chemical and physical properties, making it a subject of scientific research.
Synthesis Analysis
The synthesis of related tetrazole compounds typically involves the cyclization of nitriles or the reaction of azides with nitriles. For compounds similar to 3-(1-methyl-1H-tetrazol-5-yl)aniline, methodologies might include nucleophilic substitution reactions followed by reduction processes to introduce the aniline function. While specific synthesis routes for this compound were not identified, the general approach to synthesizing tetrazole derivatives offers a foundation for its production (Yang Shijing, 2013).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives has been characterized using spectroscopic techniques and crystallography. These methods provide insights into the arrangement of atoms and the electronic environment within the molecule, which are crucial for understanding its reactivity and properties. Studies on similar compounds have utilized X-ray diffraction and DFT calculations to elucidate their structure (Qing-mei Wu et al., 2021).
科学研究应用
电致发光和光物理学
研究已经证明了四唑衍生物在设计和合成发光材料方面的实用性。例如,“3-(1-甲基-1H-四唑-5-基)苯胺”相关化合物已被研究,因其在有机发光二极管(OLED)器件中应用的潜力而被研究,这是由于其出色的光物理性质和电致发光应用。这些配合物表现出显著的量子产率,并覆盖广泛的发射光谱,使它们适用于高效率的OLED (Vezzu et al., 2010)。
抗肿瘤药物的合成
四唑衍生物在合成抗肿瘤药物中起着关键中间体的作用。例如,合成5-三氟甲基-3-(4-甲基-1H-咪唑-1-基)苯胺,这是抗肿瘤药物尼洛替尼的中间体,突显了四唑化合物在药物化学中的作用。这个过程涉及从3,5-二硝基-1-三氟甲基苯起始的一系列反应,展示了该化合物在药物合成中的实用性 (Yang Shijing, 2013)。
多米诺反应和合成化学
基于四唑的化合物在多米诺反应中也起着关键作用,这是一种将多个反应连接在一起的化学过程。这些反应对于从简单分子中创建复杂分子非常有用。例如,对四唑衍生物的多米诺反应的研究表明其能够发生形式裂解,导致取代吡唑和苯胺的形成。这突显了该化合物在合成有机化学中的多功能性 (Erkin & Ramsh, 2014)。
材料科学应用
在材料科学中,四唑衍生物已被探索,以创造具有独特性能的新型材料。例如,从基于四唑的化合物开发出具有出色爆轰性能、高氮含量和显著不敏感性的高能材料。这些材料展示了四唑衍生物在创造需要高热稳定性和不敏感性的高性能能量材料的潜力 (Kumar et al., 2022)。
安全和危害
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The signal word is “Warning” and the hazard statement is H302 . It is recommended to handle the compound with appropriate safety measures.
Relevant Papers For more detailed information, it is recommended to refer to peer-reviewed papers related to 3-(1-methyl-1H-tetrazol-5-yl)aniline .
属性
IUPAC Name |
3-(1-methyltetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-8(10-11-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBAMBIEAFCKCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560576 | |
| Record name | 3-(1-Methyl-1H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-tetrazol-5-yl)aniline | |
CAS RN |
101258-12-2 | |
| Record name | 3-(1-Methyl-1H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


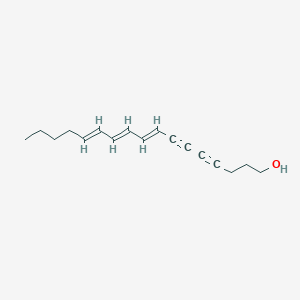
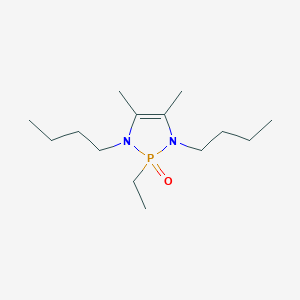
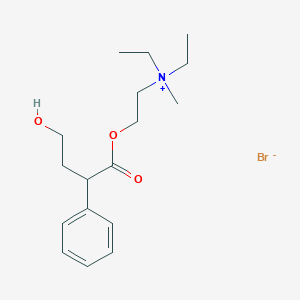
![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)
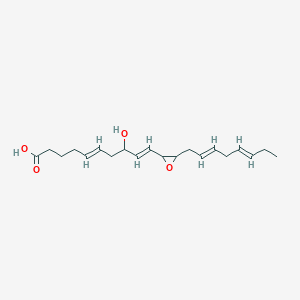
![1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate](/img/structure/B9310.png)
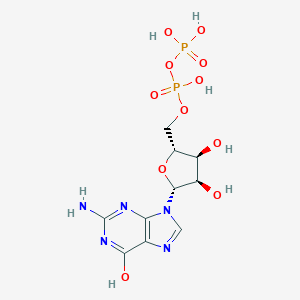
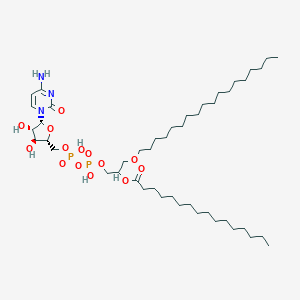
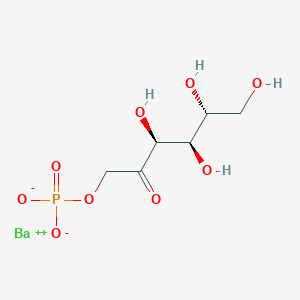
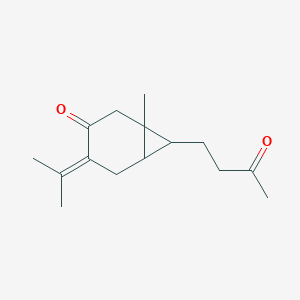
![(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol](/img/structure/B9323.png)
